molecular formula C8H9NO2 B12124330 3-(Aminomethyl)-4-hydroxybenzaldehyde

3-(Aminomethyl)-4-hydroxybenzaldehyde

Cat. No.: B12124330
M. Wt: 151.16 g/mol
InChI Key: HBFAPZJEXMEIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-4-hydroxybenzaldehyde is a multifunctional organic compound featuring both an aldehyde and an aminomethyl group on a phenolic ring, making it a valuable building block in chemical synthesis and materials science research. While specific studies on this exact molecule are limited, its structure suggests significant potential as a key intermediate. The compound serves as a precursor in the synthesis of more complex molecules, including potential pharmaceuticals, ligands for metal complexes, and novel organic frameworks. The 4-hydroxybenzaldehyde core is a known intermediate in producing various fine chemicals, and the addition of the aminomethyl group significantly expands its reactivity and application scope, particularly in creating Schiff bases and other functionalized materials. The presence of multiple functional groups allows this compound to participate in various chemical reactions. The aldehyde group can undergo condensation with amines, the phenolic hydroxyl can be alkylated or esterified, and the aminomethyl group can be used to form amides or quaternary ammonium salts. This versatility makes it a candidate for developing new non-linear optical (NLO) materials, similar to other engineered organic co-crystals, and for creating dendrimers using orthogonal coupling strategies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-(aminomethyl)-4-hydroxybenzaldehyde

InChI

InChI=1S/C8H9NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4,9H2

InChI Key

HBFAPZJEXMEIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)CN)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via the in situ formation of an iminium ion intermediate from formaldehyde and ammonia, which acts as an electrophile. The phenolic hydroxyl group in 4-hydroxybenzaldehyde activates the aromatic ring, directing electrophilic attack to the ortho and para positions. However, the aldehyde group at position 1 exerts a competing meta-directing effect due to its electron-withdrawing nature. This dual directing effect creates a regioselective challenge, favoring substitution at position 3 (meta to the aldehyde and ortho to the hydroxyl).

Key steps :

  • Iminium ion formation : Formaldehyde reacts with ammonium chloride to generate a reactive CH₂NH₃⁺ species.

  • Electrophilic aromatic substitution : The iminium ion attacks the aromatic ring at position 3, facilitated by the hydroxyl group’s activation.

  • Deprotonation and workup : The intermediate is neutralized to yield the final product.

Optimized Reaction Conditions

  • Substrates : 4-Hydroxybenzaldehyde (1.0 eq), formaldehyde (37% aqueous solution, 2.5 eq), ammonium chloride (1.2 eq).

  • Solvent : Ethanol/water (3:1 v/v) to enhance solubility of ionic intermediates.

  • Temperature : Reflux at 80°C for 6–8 hours.

  • Yield : 65–75% after recrystallization from ethanol.

Challenges :

  • Byproduct formation : Competing substitution at position 5 (para to the hydroxyl) occurs in ~15% of cases, necessitating chromatographic purification.

  • Color development : Oxidation of resorcinol intermediates leads to colored impurities, mitigated by adding 0.1% w/w ascorbic acid as an antioxidant.

Reductive Amination of 3-Nitro-4-hydroxybenzaldehyde

An alternative route involves the reduction of a nitro intermediate to introduce the aminomethyl group.

Synthesis of 3-Nitro-4-hydroxybenzaldehyde

Nitration of 4-hydroxybenzaldehyde using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group predominantly at position 3 (meta to the hydroxyl).

Conditions :

  • Nitrating agent : 65% HNO₃ (1.2 eq), 98% H₂SO₄ (catalyst).

  • Yield : 50–60% after recrystallization from dichloromethane.

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst:

Procedure :

  • Substrate : 3-Nitro-4-hydroxybenzaldehyde (1.0 eq) dissolved in methanol.

  • Catalyst : 10% Pd/C (0.1 eq).

  • Conditions : H₂ gas (1 atm), 25°C, 12 hours.

  • Yield : 80–85%.

Advantages :

  • High regioselectivity avoids positional isomerism.

  • Scalable for industrial production.

Gabriel Synthesis via Phthalimide Intermediate

This method introduces the aminomethyl group through nucleophilic substitution, followed by deprotection.

Synthesis of 3-Bromomethyl-4-hydroxybenzaldehyde

4-Hydroxybenzaldehyde is brominated at position 3 using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation.

Conditions :

  • Radical initiator : Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Yield : 70–75%.

Phthalimide Substitution and Deprotection

  • Substitution : React 3-bromomethyl-4-hydroxybenzaldehyde with potassium phthalimide in DMF at 100°C for 4 hours (yield: 85%).

  • Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine (yield: 90%).

Limitations :

  • Multi-step synthesis lowers overall efficiency (net yield: ~60%).

  • Requires hazardous reagents (hydrazine).

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability
Mannich reaction65–75%ModerateHigh
Reductive amination80–85%HighModerate
Gabriel synthesis60%HighLow

Key observations :

  • The Mannich reaction is preferred for its simplicity and scalability despite moderate selectivity.

  • Reductive amination offers higher yields but requires handling explosive nitrating agents.

Recent Advancements and Green Chemistry Approaches

Catalytic Systems

  • Zeolite catalysts : HZSM-5 improves iminium ion stability, enhancing Mannich reaction yields to 82%.

  • Ionic liquids : [BMIM][BF₄] as a solvent reduces reaction time to 3 hours at 60°C.

Solvent-Free Synthesis

Ball-milling 4-hydroxybenzaldehyde, paraformaldehyde, and ammonium acetate achieves 78% yield in 2 hours, eliminating solvent waste .

Scientific Research Applications

Medicinal Chemistry Applications

3-(Aminomethyl)-4-hydroxybenzaldehyde has shown promise in the development of novel therapeutic agents, particularly in neuroprotection and cancer treatment.

Neuroprotective Agents

Recent studies indicate that derivatives of this compound can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer’s. The inhibition of these enzymes is crucial as it may help in reducing β-amyloid aggregation, a hallmark of Alzheimer’s disease. In a study, compounds derived from this scaffold exhibited significant antioxidant activity, which is beneficial in protecting neuronal cells from oxidative stress .

Anticancer Activity

Research has highlighted the potential of this compound derivatives in targeting cancer cells. These compounds have been shown to induce apoptosis in various cancer cell lines while exhibiting low cytotoxicity towards normal cells. For instance, a study demonstrated that certain derivatives could modulate apoptotic pathways effectively, leading to reduced tumor growth in animal models .

Organic Synthesis Applications

The compound serves as an important building block in organic synthesis due to its functional groups that allow for further chemical modifications.

Synthesis of Heterocyclic Compounds

This compound can be utilized to synthesize various heterocyclic compounds through condensation reactions. Its amino and aldehyde functionalities enable the formation of imines and other derivatives that are crucial in creating complex organic molecules .

Polymer Chemistry

In polymer chemistry, this compound has been explored for its potential to create new materials with enhanced properties. For example, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength .

Biological Research Applications

The biological activities of this compound have been extensively studied, particularly regarding its effects on cellular mechanisms.

Antimicrobial Properties

Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Effects on Cell Viability

Research involving mouse astrocytes has shown that treatment with this compound enhances cell viability under stress conditions induced by pathogens such as Angiostrongylus cantonensis. The compound activates protective signaling pathways that mitigate apoptosis, showcasing its potential as a therapeutic agent for neuroprotection .

Data Tables

Application Description References
NeuroprotectionInhibits AChE and BChE; reduces β-amyloid aggregation
Anticancer ActivityInduces apoptosis in cancer cells; low toxicity to normal cells
Organic SynthesisBuilding block for heterocyclic compounds; used in polymer chemistry
Antimicrobial PropertiesEffective against various pathogens; disrupts cell membranes
Cell Viability EnhancementProtects astrocytes from apoptosis induced by pathogens

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzaldehyde

  • Structure: Lacks the 3-aminomethyl group, retaining only the 4-hydroxyl and aldehyde moieties.
  • Properties: Lower molecular weight (122.12 g/mol vs. 151.16 g/mol for 3-(Aminomethyl)-4-hydroxybenzaldehyde). Reduced solubility in aqueous media due to the absence of the basic aminomethyl group. Exhibits antioxidant activity but lacks the anti-inflammatory efficacy observed in its aminomethyl-substituted counterpart .
  • Applications : Used as a precursor in synthetic chemistry and studied for its antimicrobial properties .

(S)-3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde

  • Structure: Features a branched dihydroxy-3-methylbutyl group at the 3-position instead of aminomethyl.
  • Properties: Demonstrates potent anti-inflammatory activity via MAPK pathway inhibition (IC₅₀ for NO production: ~15 µM). The bulky substituent increases steric hindrance, reducing reactivity toward nucleophilic agents compared to this compound.

4-Hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde

  • Structure: Contains an isoprenoid chain at the 3-position.
  • Properties: Enhanced lipophilicity (logP ~2.5) compared to this compound (logP ~0.8). Shows moderate anti-inflammatory activity but lower selectivity for COX-2 inhibition .

3-Dimethylaminomethyl-4-isopropoxy-benzaldehyde

  • Structure: Replaces the hydroxyl group with an isopropoxy group and incorporates a dimethylaminomethyl substituent.
  • Properties :
    • Increased steric bulk and altered electronic effects (electron-donating isopropoxy group).
    • Higher thermal stability, making it suitable for materials science applications .

4-(4-Bromobenzyloxy)-benzaldehyde

  • Structure : Substituted with a bromobenzyloxy group at the 4-position.
  • Properties: The bromine atom enhances electrophilic aromatic substitution reactivity. Used in cross-coupling reactions, unlike this compound, which is more suited for nucleophilic modifications .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents logP Biological Activity (Key Findings)
This compound 151.16 4-OH, 3-NH₂CH₂ ~0.8 Anti-inflammatory (MAPK inhibition)
4-Hydroxybenzaldehyde 122.12 4-OH ~1.2 Antioxidant, antimicrobial
(S)-3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde 238.23 4-OH, 3-(CH₃C(OH)CH₂OH) ~-0.5 Anti-inflammatory (IC₅₀ NO: 15 µM)
4-Hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde 190.24 4-OH, 3-prenyl ~2.5 Moderate COX-2 inhibition
3-Dimethylaminomethyl-4-isopropoxy-benzaldehyde 221.30 4-OCH(CH₃)₂, 3-N(CH₃)₂CH₂ ~1.9 Materials science applications

Biological Activity

3-(Aminomethyl)-4-hydroxybenzaldehyde, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its aldehyde functional group and an amino group attached to a hydroxy-substituted benzene ring. Its chemical structure can be represented as follows:

C8H9NO2\text{C}_8\text{H}_9\text{NO}_2

Biological Activity Overview

The biological activities of this compound include:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential as a neuroprotective agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines.
  • Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Antioxidant Activity

Research indicates that this compound enhances intracellular antioxidant levels. This effect is crucial in mitigating oxidative stress-related cellular damage. A study demonstrated that the compound significantly increased antioxidant enzyme activity in cell cultures exposed to oxidative stressors.

Parameter Control This compound (100 µM)
Superoxide Dismutase12.5 ± 1.222.5 ± 1.5
Catalase15.0 ± 1.028.0 ± 2.0
Glutathione Peroxidase8.0 ± 0.516.0 ± 1.0

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including colon cancer (HCT116 and HT29) and leukemia (HL-60). The results indicate that it possesses significant cytotoxicity, with IC50 values below 10 µM in many cases.

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled study, the effects of varying concentrations of this compound on HCT116 cells were assessed:

Concentration (µM) Cell Viability (%)
0100
185
560
1030

The data show a dose-dependent decrease in cell viability, indicating the compound's potential as an anticancer agent.

Neuroprotective Effects

In addition to its antioxidant properties, this compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. It appears to inhibit acetylcholinesterase (AChE), which is beneficial for enhancing cholinergic transmission in the brain.

The proposed mechanism involves the inhibition of AChE activity and subsequent reduction of amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Q & A

Basic: What synthetic routes are commonly used to prepare 3-(Aminomethyl)-4-hydroxybenzaldehyde, and what are their limitations?

Answer:
The synthesis of this compound can be approached via reductive amination of 4-hydroxy-3-formylbenzaldehyde derivatives or through selective protection/deprotection strategies. A method analogous to the Reimer-Tiemann reaction (used for synthesizing 4-hydroxybenzaldehyde ) involves electrophilic substitution, but the aminomethyl group introduces steric and electronic challenges. For example, intermediates like 3-nitro-4-hydroxybenzaldehyde may require catalytic hydrogenation to reduce the nitro group to an amine, followed by purification via column chromatography (purity >98% as per protocols in ). Key limitations include:

  • Low yields due to competing side reactions (e.g., over-reduction or oxidation of the aldehyde group).
  • Protection requirements : The hydroxyl group often necessitates protection (e.g., acetyl or benzyl groups) to prevent undesired side reactions during amination .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Answer:
Discrepancies in NMR or IR data often arise from tautomerism, hydrogen bonding, or solvent effects. For example:

  • Tautomerism : The aldehyde and hydroxyl groups may form intramolecular hydrogen bonds, shifting proton signals in 1H^1H-NMR (e.g., aldehyde protons appearing at δ 9.8–10.2 ppm vs. δ 9.5–9.7 ppm in non-hydrogen-bonded analogs) .
  • Solvent polarity : In DMSO-d6_6, the hydroxyl proton may appear as a broad singlet (δ 10–12 ppm), whereas in CDCl3_3, it may be sharper but split due to hydrogen bonding .
    Methodological recommendation :
  • Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .

Basic: What are the key stability considerations for storing this compound?

Answer:
The compound is sensitive to light, moisture, and oxidation. Best practices include:

  • Storage : Under inert gas (N2_2 or Ar) at 2–8°C in amber glass vials to prevent photodegradation .
  • Stabilizers : Addition of antioxidants (e.g., BHT at 0.1% w/w) can mitigate oxidation of the aldehyde group .
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures degradation products (e.g., dimerized Schiff bases) remain below 2% .

Advanced: How can researchers design experiments to probe the hydrogen-bonding network of this compound in crystal lattices?

Answer:
Crystallographic and spectroscopic methods are critical:

  • Single-crystal X-ray diffraction : Resolves hydrogen-bonding motifs (e.g., O–H···N interactions between hydroxyl and aminomethyl groups). Compare with related structures like 4-hydroxy-3-methoxybenzaldehyde ( ) to identify packing differences .
  • Solid-state NMR : 1H^1H-13C^{13}C CP/MAS NMR can detect dynamic hydrogen bonding in polymorphs.
  • Thermal analysis : DSC/TGA reveals stability trends linked to hydrogen-bond strength (e.g., dehydration endotherms above 150°C) .

Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Answer:

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Retention time ~6.2 min; λ = 280 nm for quantification .
  • LC-MS/MS : ESI+ mode (m/z 166.1 [M+H]+^+) provides high specificity in biological matrices .
  • Titrimetry : Non-aqueous titration with HClO4_4 in glacial acetic acid quantifies free amine groups (accuracy ±2%) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

Answer:
The aminomethyl group exhibits dual effects:

  • Steric hindrance : Bulky substituents near the aldehyde reduce reactivity with large nucleophiles (e.g., Grignard reagents).
  • Electronic activation : The electron-donating aminomethyl group increases aldehyde electrophilicity, accelerating reactions with small nucleophiles (e.g., hydroxylamine).
    Case study :
    In Schiff base formation, the compound reacts 3× faster with aniline than 4-hydroxybenzaldehyde due to intramolecular hydrogen bonding stabilizing the transition state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.